2-Amino-3-bromo-6-methoxybenzoic acid
Overview
Description
2-Amino-3-bromo-6-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a bromine atom at the third position, and a methoxy group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-6-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-Amino-6-methoxybenzoic acid is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-methoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Scientific Research Applications
2-Amino-3-bromo-6-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-6-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 2-Amino-6-methoxybenzoic acid
- 3-Bromo-2-methoxybenzoic acid
Comparison
2-Amino-3-bromo-6-methoxybenzoic acid is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Amino-3-bromobenzoic acid, the methoxy group in the 6th position can enhance the compound’s solubility and alter its electronic properties. Similarly, the presence of the bromine atom in this compound distinguishes it from 2-Amino-6-methoxybenzoic acid, potentially leading to different reactivity patterns and biological effects.
Biological Activity
Overview
2-Amino-3-bromo-6-methoxybenzoic acid (CAS Number: 1240480-64-1) is an organic compound that belongs to the class of benzoic acid derivatives. Its structure features an amino group at the second position, a bromine atom at the third position, and a methoxy group at the sixth position on the benzene ring. This unique arrangement of substituents contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₈H₈BrNO₃ |
Molecular Weight | 232.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Bromination of 2-Amino-6-methoxybenzoic acid : Using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
- Suzuki-Miyaura Coupling : Involves coupling with a brominated aryl boronic acid using a palladium catalyst.
Medicinal Chemistry Applications
This compound has been investigated for its potential as a pharmacophore in drug development, particularly for:
- Cancer Treatment : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant inhibitory effects on gastric cancer cell lines while exhibiting lesser effects on normal gastric epithelial cells (GES-1) as assessed by MTT assays .
- Anti-inflammatory Properties : The compound's structural features suggest it may interact with specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The amino and methoxy groups may enhance binding affinity to target enzymes or receptors.
- Modulation of Signaling Pathways : The presence of the bromine atom could influence electronic properties, potentially affecting signal transduction pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
Compound | Key Features | Biological Activity |
---|---|---|
2-Amino-3-bromobenzoic acid | Lacks methoxy group; simpler structure | Moderate anticancer activity |
2-Amino-6-methoxybenzoic acid | Lacks bromine; potential anti-inflammatory effects | Limited anticancer activity |
3-Bromo-2-methoxybenzoic acid | Different positioning of substituents | Varies by substitution |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
- Antitumor Activity : In vitro studies demonstrated that this compound inhibits the proliferation of gastric cancer cells more effectively than some established chemotherapeutics .
- Enzyme Inhibition Studies : The compound has been used as a probe to study interactions with specific metabolic pathways, revealing potential applications in understanding enzyme kinetics and inhibition mechanisms.
- Material Science Applications : Beyond biological applications, it is also utilized in synthesizing novel materials with unique electronic properties, indicating its versatility beyond medicinal chemistry.
Properties
IUPAC Name |
2-amino-3-bromo-6-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHYOUHVGOECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734385 | |
Record name | 2-Amino-3-bromo-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240480-64-1 | |
Record name | 2-Amino-3-bromo-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-bromo-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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